1-(1H-imidazol-1-yl)isoquinoline
Overview
Description
1-(1H-imidazol-1-yl)isoquinoline is a chemical compound with a unique structure that has been of great interest to researchers in recent years. This compound has been shown to have various biochemical and physiological effects, making it a potential candidate for use in scientific research applications.
Scientific Research Applications
Antifungal Agent Research
1-(1H-imidazol-1-yl)isoquinoline derivatives have been explored for their potential as antifungal agents. A study by Silvestri et al. (1995) synthesized various derivatives and evaluated their antifungal activities. The research found that only a few of the 44 test derivatives showed some antifungal activity, with the most active compound being less potent than standard drugs like miconazole, ketoconazole, and bifonazole. This study indicates the compound's potential, albeit limited, in antifungal applications (Silvestri et al., 1995).
Electroluminescence and Photophysical Properties
Nagarajan et al. (2014) conducted a study on highly fluorescent, isoquinoline π-conjugated imidazole derivatives, including this compound. The study focused on their photophysical, electrochemical, and thermal properties. They found applications in organic light-emitting diodes (OLEDs), achieving pure white light emission using these compounds as single-emitting components. This research opens avenues for the compound's use in developing advanced electroluminescent materials and devices (Nagarajan et al., 2014).
Synthesis of New Isoquinoline Derivatives
Prabakaran et al. (2010) explored the microwave-accelerated reaction of 1-chloro-3-(4-chlorophenyl)isoquinoline with various heterocyclic amines, leading to the formation of new isoquinoline derivatives, including 3-(4-chlorophenyl)-1-(1H-imidazol-1-yl)isoquinoline. This study demonstrates the compound's role in the synthesis of novel derivatives, which could have various applications in medicinal chemistry and organic synthesis (Prabakaran et al., 2010).
Structural and Optical Properties
Research by Osyanin et al. (2015) involved the synthesis and X-ray diffraction study of a related compound, 15-(1-benzyl-1H-imidazol-5-yl)-9,10-dimethoxy-12,13-dihydro-7aH,15H-naphto[1′,2′:5,6][1,3]oxazino[2,3-a]isoquinoline. This study provided valuable insights into the structural and optical properties of such compounds, contributing to a better understanding of their potential applications in various fields like materials science and pharmacology (Osyanin et al., 2015).
Anti-Cancer Activity
Thigulla et al. (2016) reported the synthesis and evaluation of anti-cancer activity of fused imidazoquinoline compounds. This included the use of this compound derivatives. The study highlighted the synthesis of these compounds via a modified Pictet-Spengler approach and their subsequent testing for anti-cancer activity. One compound, in particular, showed significant potential, indicating the relevance of these derivatives in cancer research (Thigulla et al., 2016).
Synthesis of Heterocyclic Frameworks
Tomashenko et al. (2017) explored the copper-catalyzed intramolecular direct C arylation of 3-(2/4-(2-Bromophenyl)-1H-pyrrol-3-yl)-1H-imidazol-3-ium bromides to synthesize new heterocyclic frameworks. This included the formation of 7H-imidazo[2,1-a]pyrrolo[3,2-c]isoquinoline and 1H-imidazo[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons, which showed high fluorescence in solutions. Such research underscores the potential of this compound in creating luminescent materials (Tomashenko et al., 2017).
properties
IUPAC Name |
1-imidazol-1-ylisoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-11-10(3-1)5-6-14-12(11)15-8-7-13-9-15/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGSJXRJUPCKGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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